molecular formula C9H9NO B15072379 Indoline-2-carbaldehyde

Indoline-2-carbaldehyde

Cat. No.: B15072379
M. Wt: 147.17 g/mol
InChI Key: WJPUSBXHRMJFCB-UHFFFAOYSA-N
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Description

Indoline-2-carbaldehyde is a heterocyclic organic compound that features an indoline core with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: Indoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of indole-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the Vilsmeier-Haack reaction, where indoline is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Indoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indoline-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Indoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of indoline-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

    Indole-2-carbaldehyde: Similar structure but with an indole core instead of indoline.

    Indoline-3-carbaldehyde: Aldehyde group at the third position.

    Indole-3-carbaldehyde: Indole core with an aldehyde group at the third position.

Uniqueness: Indoline-2-carbaldehyde is unique due to its specific positioning of the aldehyde group on the indoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6,8,10H,5H2

InChI Key

WJPUSBXHRMJFCB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C=O

Origin of Product

United States

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